REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:6][O:7][C:8]2[CH:33]=[CH:32][C:11]3[N:12]([C:15]4[CH:24]=[CH:23][C:22]5[C:17](=[C:18]([N:25]6[CH2:30][CH2:29][CH:28]([NH2:31])[CH2:27][CH2:26]6)[CH:19]=[CH:20][CH:21]=5)[N:16]=4)[CH:13]=[N:14][C:10]=3[CH:9]=2)[CH2:5][O:4][CH2:3]1.[C:34]1([S:40]([OH:43])(=[O:42])=[O:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C(O)C>[C:34]1([S:40]([OH:43])(=[O:42])=[O:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[CH3:1][C:2]1([CH2:6][O:7][C:8]2[CH:33]=[CH:32][C:11]3[N:12]([C:15]4[CH:24]=[CH:23][C:22]5[C:17](=[C:18]([N:25]6[CH2:26][CH2:27][CH:28]([NH2:31])[CH2:29][CH2:30]6)[CH:19]=[CH:20][CH:21]=5)[N:16]=4)[CH:13]=[N:14][C:10]=3[CH:9]=2)[CH2:5][O:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
5.5 mmol
|
Type
|
reactant
|
Smiles
|
CC1(COC1)COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)N2CCC(CC2)N)C=C1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
918 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the starting material
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for ˜30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 20–30° C.
|
Type
|
WAIT
|
Details
|
to granulate for 16–32 hours
|
Type
|
FILTRATION
|
Details
|
The material was then filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum with a slight nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O.CC1(COC1)COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)N2CCC(CC2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |